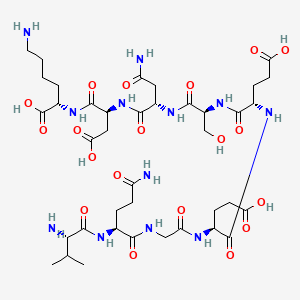
碘帕诺酸
描述
碘潘酸是一种含碘的放射性对比剂,主要用于胆囊造影。 它以其对甲状腺激素从甲状腺释放和甲状腺素(T4)向三碘甲状腺原氨酸(T3)的外周转化的有效抑制而闻名 . 碘潘酸的化学式为C11H12I3NO2,摩尔质量为570.935 g/mol .
作用机制
碘潘酸通过抑制负责将甲状腺素(T4)转化为三碘甲状腺原氨酸(T3)的酶来发挥作用。 具体而言,它抑制 5’-脱碘酶(DIO1 和 DIO2),这些酶催化这种转化,发生在包括甲状腺、肝脏、肾脏、骨骼肌、心脏、大脑和垂体在内的各种组织中 . 这种抑制导致 T3 水平下降,这在甲状腺功能亢进等疾病中是有益的 .
类似化合物:
- 碘潘酸
- 碘化钠
比较:
科学研究应用
碘潘酸在科学研究中具有广泛的应用:
化学: 在成像研究中用作放射性对比剂。
生物学: 用于涉及甲状腺激素代谢和调节的研究。
医学: 用于诊断和治疗甲状腺疾病,尤其是甲状腺功能亢进和甲状腺毒症.
工业: 应用于生产用于医学成像的放射性对比剂.
生化分析
Biochemical Properties
Iopanoic acid plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone release and the conversion of thyroxine to triiodothyronine. It interacts with enzymes such as type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. Iopanoic acid inhibits these enzymes, thereby reducing the conversion of thyroxine to triiodothyronine and leading to decreased levels of triiodothyronine in the body .
Cellular Effects
Iopanoic acid affects various types of cells and cellular processes. It influences cell function by inhibiting the conversion of thyroxine to triiodothyronine, which impacts cell signaling pathways, gene expression, and cellular metabolism. The reduction in triiodothyronine levels can lead to changes in the expression of genes regulated by thyroid hormones, affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of iopanoic acid involves its interaction with deiodinase enzymes. Iopanoic acid binds to the active site of these enzymes, inhibiting their activity and preventing the conversion of thyroxine to triiodothyronine. This inhibition leads to decreased levels of triiodothyronine, which in turn affects gene expression and cellular metabolism. Additionally, iopanoic acid is a substrate for type 1 deiodinase, undergoing monodeiodination in the presence of this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iopanoic acid change over time. Studies have shown that iopanoic acid can induce euthyroidism in patients with resistant thyrotoxicosis, with rapid and effective results. The stability and degradation of iopanoic acid in laboratory settings have been studied, and it has been found to be effective in maintaining euthyroidism over a period of time .
Dosage Effects in Animal Models
The effects of iopanoic acid vary with different dosages in animal models. In studies involving Xenopus laevis, iopanoic acid was found to cause thyroid-related biochemical changes and delayed metamorphosis at higher concentrations. In cats, different dosages of iopanoic acid resulted in varying levels of thyroid hormone concentrations, with higher doses leading to more significant changes .
Metabolic Pathways
Iopanoic acid is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with deiodinase enzymes, particularly type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. Iopanoic acid inhibits these enzymes, affecting the metabolic flux and levels of thyroid hormones in the body .
Transport and Distribution
Iopanoic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The distribution of iopanoic acid within tissues is influenced by its interactions with these transporters and binding proteins .
准备方法
合成路线和反应条件: 碘潘酸可以通过多步合成工艺合成,该工艺包括对苯胺衍生物进行碘化。主要步骤包括:
碘化: 苯胺被碘化形成2,4,6-三碘苯胺。
烷基化: 然后用合适的卤代烷烃烷基化三碘苯胺,以引入丁酸侧链。
氧化: 最后一步涉及中间体的氧化以形成碘潘酸.
工业生产方法: 碘潘酸的工业生产通常涉及在受控条件下进行大规模碘化和烷基化反应,以确保高产率和纯度。该工艺针对成本效益和环境安全性进行了优化。
反应类型:
氧化: 碘潘酸可以发生氧化反应,特别是在氨基处。
还原: 该化合物可以还原形成各种碘化衍生物。
取代: 碘潘酸可以参与取代反应,特别是涉及碘原子。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以使用丙酮中的碘化钠等试剂促进卤素交换反应。
主要产品:
氧化: 碘潘酸的氧化衍生物。
还原: 还原的碘化化合物。
取代: 各种取代的碘潘酸衍生物.
相似化合物的比较
- Iodopanoic acid
- Ipodate sodium
Comparison:
- Iodopanoic acid: Similar to iopanoic acid, iodopanoic acid is also used as a radiocontrast medium and has similar inhibitory effects on thyroid hormone release and conversion .
- Ipodate sodium: Another iodine-containing radiocontrast agent, ipodate sodium shares similar properties and applications with iopanoic acid but differs in its chemical structure and pharmacokinetics .
Iopanoic acid stands out due to its specific inhibition of thyroid hormone conversion, making it particularly useful in managing thyroid-related disorders .
属性
IUPAC Name |
2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFJRBSRORBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023159 | |
| Record name | Iopanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID. | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
POWDER | |
CAS No. |
96-83-3 | |
| Record name | (±)-Iopanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopanoic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iopanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | IOPANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iopanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9794P71J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















